molecular formula C18H18N6O B12239633 5-[4-({Imidazo[1,2-b]pyridazin-6-yloxy}methyl)piperidin-1-yl]pyridine-2-carbonitrile

5-[4-({Imidazo[1,2-b]pyridazin-6-yloxy}methyl)piperidin-1-yl]pyridine-2-carbonitrile

Cat. No.: B12239633
M. Wt: 334.4 g/mol
InChI Key: WXSVDYWLJKADKM-UHFFFAOYSA-N
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Description

5-[4-({Imidazo[1,2-b]pyridazin-6-yloxy}methyl)piperidin-1-yl]pyridine-2-carbonitrile is a complex organic compound that has garnered significant interest in the scientific community. This compound is part of the imidazo[1,2-b]pyridazine family, known for its diverse biological activities and potential therapeutic applications. The unique structure of this compound allows it to interact with various biological targets, making it a promising candidate for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[4-({Imidazo[1,2-b]pyridazin-6-yloxy}methyl)piperidin-1-yl]pyridine-2-carbonitrile typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Imidazo[1,2-b]pyridazine Core: This step involves the cyclization of appropriate precursors under specific conditions to form the imidazo[1,2-b]pyridazine core.

    Attachment of the Piperidin-1-yl Group: The piperidin-1-yl group is introduced through a nucleophilic substitution reaction.

    Introduction of the Pyridine-2-carbonitrile Moiety: This step involves the coupling of the pyridine-2-carbonitrile moiety to the imidazo[1,2-b]pyridazine core via a suitable linker.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This often includes the use of advanced catalytic systems, high-throughput screening of reaction conditions, and continuous flow chemistry techniques to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

5-[4-({Imidazo[1,2-b]pyridazin-6-yloxy}methyl)piperidin-1-yl]pyridine-2-carbonitrile can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be employed to modify the functional groups within the compound.

    Substitution: Nucleophilic and electrophilic substitution reactions can be used to introduce different substituents onto the compound.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like alkyl halides and aryl halides are used in substitution reactions, often in the presence of a base or acid catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various alkyl or aryl groups onto the compound.

Scientific Research Applications

5-[4-({Imidazo[1,2-b]pyridazin-6-yloxy}methyl)piperidin-1-yl]pyridine-2-carbonitrile has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 5-[4-({Imidazo[1,2-b]pyridazin-6-yloxy}methyl)piperidin-1-yl]pyridine-2-carbonitrile involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets, modulating their activity and thereby exerting its biological effects. For example, it may inhibit the activity of kinases involved in cell signaling pathways, leading to altered cellular responses .

Comparison with Similar Compounds

Similar Compounds

    Imidazo[1,2-b]pyridazine Derivatives: These compounds share the imidazo[1,2-b]pyridazine core and exhibit similar biological activities.

    Pyridine Derivatives: Compounds with a pyridine core often have comparable chemical properties and reactivity.

Uniqueness

5-[4-({Imidazo[1,2-b]pyridazin-6-yloxy}methyl)piperidin-1-yl]pyridine-2-carbonitrile is unique due to its specific combination of functional groups, which confer distinct biological activities and chemical reactivity. This uniqueness makes it a valuable compound for drug discovery and development .

Properties

Molecular Formula

C18H18N6O

Molecular Weight

334.4 g/mol

IUPAC Name

5-[4-(imidazo[1,2-b]pyridazin-6-yloxymethyl)piperidin-1-yl]pyridine-2-carbonitrile

InChI

InChI=1S/C18H18N6O/c19-11-15-1-2-16(12-21-15)23-8-5-14(6-9-23)13-25-18-4-3-17-20-7-10-24(17)22-18/h1-4,7,10,12,14H,5-6,8-9,13H2

InChI Key

WXSVDYWLJKADKM-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1COC2=NN3C=CN=C3C=C2)C4=CN=C(C=C4)C#N

Origin of Product

United States

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